1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione
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Overview
Description
1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentane chain with three ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-bromobenzene with a suitable acyl chloride, followed by subsequent reactions to introduce the additional phenyl and ketone groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione involves its interaction with specific molecular targets. The bromine atom and ketone groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(2-Bromophenyl)-2-phenylethanone: Similar structure but with a shorter carbon chain.
1-(2-Bromophenyl)-3-phenylpropan-1-one: Another related compound with a different carbon chain length.
Uniqueness: 1-(2-Bromophenyl)-5-phenylpentane-1,3,5-trione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its longer carbon chain and multiple ketone groups differentiate it from other similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
30866-57-0 |
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Molecular Formula |
C17H13BrO3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
1-(2-bromophenyl)-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C17H13BrO3/c18-15-9-5-4-8-14(15)17(21)11-13(19)10-16(20)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
CUFSGLPMXNBLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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